3-Oxoindan-4-carboxylic acid

Descripción general

Descripción

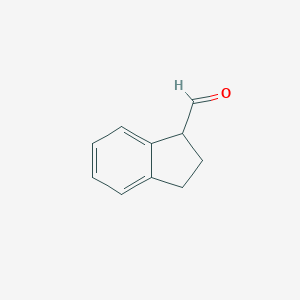

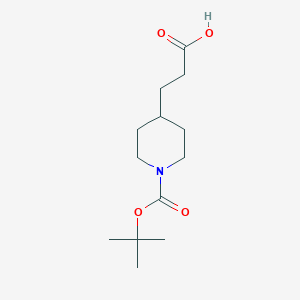

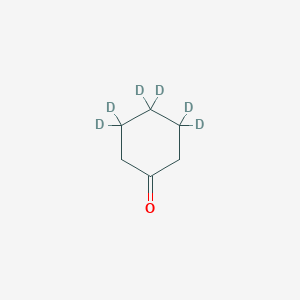

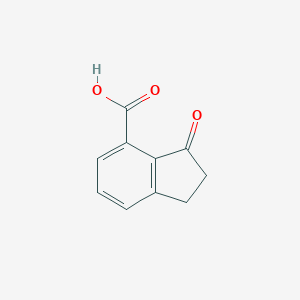

3-Oxoindan-4-carboxylic acid is a biochemical used for proteomics research . It has a molecular formula of C10H8O3 and a molecular weight of 176.17 .

Molecular Structure Analysis

The molecular structure of 3-Oxoindan-4-carboxylic acid consists of a five-member aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively .Physical And Chemical Properties Analysis

Carboxylic acids, including 3-Oxoindan-4-carboxylic acid, exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .Aplicaciones Científicas De Investigación

Organic Synthesis

Carboxylic acids, such as 3-Oxoindan-4-carboxylic acid, play a key role in organic synthesis . They are versatile organic compounds that are highly polar and active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Nanotechnology

In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For instance, organic carboxylic acids have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials .

Polymers

Carboxylic acids present applications in the area of polymers such as monomers, additives, catalysts, etc . They can be used in the obtaining of small molecules, macromolecules, synthetic or natural polymers .

Anti-inflammatory and Analgesic Properties

Pharmaceutical Applications

The pharmaceutical industry has shown interest in 3-Oxoindan-4-carboxylic acid due to its potential therapeutic effects. For instance, 6-fluoro-3-oxoindan-1-carboxylic acid and 6-fluoroindan-1-carboxylic acid were observed to significantly reduce the writhing of Swiss albino mice induced by acetic acid, in a dose-dependent manner .

Synthesis of Halogen Substituted 5-(indan-1’-yl)-tetrazoles

Halogen substituted 5-(indan-1’-yl)-tetrazoles prepared from substituted indan-1-carboxylic acid were found to possess analgesic activity . This highlights the importance of 3-Oxoindan-4-carboxylic acid in the synthesis of new compounds with potential therapeutic applications.

Safety and Hazards

The safety data sheet for 3-Oxoindan-4-carboxylic acid suggests that it may cause skin corrosion/irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Relevant Papers Several papers were found that discuss carboxylic acids and similar compounds . These papers cover topics such as the transformations of carboxylic acid groups , the synthesis of substituted indan-1-carboxylic acid , and the electrochemical synthesis of oxazoles .

Mecanismo De Acción

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways. More research is needed to elucidate the specific pathways and their downstream effects.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties suggest that 3-Oxoindan-4-carboxylic acid may have good bioavailability.

Result of Action

As a biochemical used in proteomics research , it may have effects on protein function or expression

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Oxoindan-4-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect its stability and how it interacts with its targets . .

Propiedades

IUPAC Name |

3-oxo-1,2-dihydroindene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXDJUCKRPYDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506531 | |

| Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxoindan-4-carboxylic acid | |

CAS RN |

71005-12-4 | |

| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71005-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.